Semaxanib

Catalog No.
S724842
CAS No.
194413-58-6
M.F
C15H14N2O
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semaxanib

CAS Number

194413-58-6

Product Name

Semaxanib

IUPAC Name

(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8-

InChI Key

WUWDLXZGHZSWQZ-WQLSENKSSA-N

SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C

Synonyms

(Z)-3-[(3,5-Dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-Indol-2-one; (Z)-SU 5416; 3-[1-(3,5-Dimethyl-1H-pyrrol-2-yl)meth-(Z)-ylidene]-2-oxo-2,3-dihydroindole; TSU 16

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C

Mechanism of Action

Semaxanib works by blocking the binding of vascular endothelial growth factor (VEGF) to VEGFR2. VEGF is a signaling molecule that promotes angiogenesis. By inhibiting VEGFR2, semaxanib aims to impede the growth of new blood vessels that tumors need to grow and spread.

Research Findings

Semaxanib has been studied in preclinical and clinical trials for various cancers, including colorectal cancer, lung cancer, and others. However, it has not been approved for clinical use due to limited efficacy and safety concerns.

  • Preclinical studies showed that semaxanib could inhibit angiogenesis and tumor growth in animal models [, ].
  • Clinical trials evaluated the safety and efficacy of semaxanib in humans. These trials found that semaxanib could have anti-angiogenic effects, but it did not significantly improve patient outcomes [, ]. Additionally, semaxanib was associated with adverse effects, such as fatigue, hypertension, and proteinuria [, ].

Semaxanib, also known by its International Nonproprietary Name (INN) and codename SU5416, is a synthetic compound classified as a tyrosine kinase inhibitor. Developed by SUGEN, it specifically targets the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones. This mechanism makes semaxanib a candidate for cancer therapy, particularly in conditions where tumor growth is driven by increased vascularization. Although it has shown promise in preclinical studies, semaxanib remains an experimental drug and is not approved for general clinical use outside of trials .

Semaxanib acts as a competitive inhibitor of the VEGF receptor, particularly Flk-1/KDR []. It binds to the ATP-binding pocket of the receptor, preventing VEGF from binding and activating downstream signaling pathways crucial for angiogenesis []. By blocking this pathway, Semaxanib aims to starve tumors of their blood supply and hinder their growth and spread [].

  • Vilsmeier–Haack Reaction: This reaction starts with 2,4-dimethylpyrrole, leading to the formation of an aldehyde intermediate.
  • Knoevenagel Condensation: The aldehyde undergoes condensation with oxindole in the presence of a base to yield semaxanib. This reaction emphasizes the compound's structural complexity and highlights its synthetic pathway .

Semaxanib exhibits significant biological activity through its inhibition of the VEGFR2 pathway. This inhibition disrupts the signaling cascade initiated by vascular endothelial growth factor, thereby impeding angiogenesis. In vitro studies indicate that semaxanib can effectively inhibit VEGF- and fibroblast growth factor-driven mitogenesis, with an inhibitory concentration (IC50) of approximately 0.04 μM for VEGF . Additionally, it has been shown to induce severe pulmonary hypertension in animal models when combined with chronic hypoxia, which has implications for research into pulmonary arterial hypertension .

The synthesis of semaxanib can be summarized as follows:

  • Starting Material: 2,4-dimethylpyrrole.
  • Step 1: Perform a Vilsmeier–Haack reaction to convert the pyrrole into an aldehyde.
  • Step 2: Conduct a Knoevenagel condensation with oxindole under basic conditions to form semaxanib.

This method highlights the compound's reliance on classical organic synthesis techniques, showcasing its chemical versatility .

Semaxanib interacts with multiple biological pathways due to its role as a tyrosine kinase inhibitor:

  • VEGFR2 Inhibition: Directly inhibits the receptor responsible for mediating angiogenic signals.
  • KIT Receptor Inhibition: Acts as a competitive inhibitor of the KIT receptor, which is involved in hematopoiesis and mast cell function.
  • PDGF Receptor Interaction: Exhibits less potent inhibition on the platelet-derived growth factor receptor, further influencing angiogenic processes indirectly .

These interactions underline semaxanib's potential broader applications beyond just targeting VEGF pathways.

Several compounds share structural or functional similarities with semaxanib. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
SunitinibVEGFR and KIT inhibitorFDA-approved; used for renal cell carcinoma
SorafenibMulti-kinase inhibitorTargets RAF kinases and VEGFR; approved for liver cancer
PazopanibVEGFR, PDGF receptor, and c-KIT inhibitorApproved for soft tissue sarcoma and renal cell carcinoma
RegorafenibMulti-kinase inhibitorTargets multiple pathways including angiogenesis

Semaxanib is unique due to its specific focus on the VEGFR2 pathway and its experimental status following early-phase clinical trials that did not yield sufficient efficacy data compared to these other agents .

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

238.110613074 g/mol

Monoisotopic Mass

238.110613074 g/mol

Heavy Atom Count

18

UNII

71IA9S35AJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in colorectal cancer and lung cancer.

Pharmacology

Semaxanib is a quinolone derivative with potential antineoplastic activity. Semaxanib reversibly inhibits ATP binding to the tyrosine kinase domain of vascular endothelial growth factor receptor 2 (VEGFR2), which may inhibit VEGF-stimulated endothelial cell migration and proliferation and reduce the tumor microvasculature. This agent also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells.

MeSH Pharmacological Classification

Angiogenesis Inhibitors

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Irritant

Irritant

Other CAS

204005-46-9
194413-58-6

Wikipedia

Semaxanib

Dates

Modify: 2023-08-15
Compounds from Bayliss et al. Chemical modulation of receptor signaling inhibits regenerative angiogenesis in adult zebrafish. Nature Chemical Biology, 2006. doi: 10.1038/nchembio778. http://www.nature.com/naturechemicalbiology

Explore Compound Types